9-Amino-6-chloroacridine-2-phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75853-44-0 |
|---|---|
Molecular Formula |
C13H10ClN2O4P |
Molecular Weight |
324.65 g/mol |
IUPAC Name |
(9-amino-6-chloroacridin-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C13H10ClN2O4P/c14-7-1-3-9-12(5-7)16-11-4-2-8(20-21(17,18)19)6-10(11)13(9)15/h1-6H,(H2,15,16)(H2,17,18,19) |
InChI Key |
OWFHEUBYDGJHQL-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC3=C(C=CC(=C3)Cl)C(=C2C=C1OP(=O)(O)O)N |
Canonical SMILES |
C1=CC2=NC3=C(C=CC(=C3)Cl)C(=C2C=C1OP(=O)(O)O)N |
Other CAS No. |
75853-44-0 |
Synonyms |
9-amino-6-chloroacridine-2-phosphate |
Origin of Product |
United States |
Synthetic Methodologies for 9 Amino 6 Chloroacridine 2 Phosphate and Structural Analogs
General Synthetic Routes to the Acridine (B1665455) Core Structure
The tricyclic acridine core can be assembled through several established synthetic strategies, with the Ullmann condensation, Bernthsen acridine synthesis, and Friedländer annulation being the most prominent.
The Ullmann condensation provides a versatile route to N-phenylanthranilic acids, which are key precursors to acridones (9-oxo-9,10-dihydroacridines). This reaction typically involves the copper-catalyzed coupling of an aniline derivative with a 2-halobenzoic acid. For the synthesis of the specifically substituted acridine core required for 9-amino-6-chloroacridine-2-phosphate, a substituted aniline and a substituted 2-chlorobenzoic acid can be employed. The resulting N-phenylanthranilic acid is then cyclized in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or sulfuric acid, to yield the corresponding acridone.
The Bernthsen acridine synthesis offers a more direct approach by condensing a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures. nih.govresearchgate.net This method allows for the introduction of a substituent at the 9-position of the acridine ring directly from the carboxylic acid component. However, the harsh reaction conditions can limit its applicability for sensitive substrates.
The Friedländer annulation is another classical method for the synthesis of quinolines and can be extended to acridines. nih.govnih.gov This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminobenzophenone with a compound containing an active methylene group. While versatile, this method is more commonly employed for the synthesis of quinoline derivatives.
| Synthetic Route | Starting Materials | Key Reagents | Product | Advantages | Disadvantages |
| Ullmann Condensation & Cyclization | Aniline derivative, 2-Halobenzoic acid derivative | Copper catalyst, Acid (e.g., PPA) | Acridone | Versatile for substituted precursors | Multi-step process |
| Bernthsen Acridine Synthesis | Diarylamine, Carboxylic acid | ZnCl₂ | 9-Substituted Acridine | Direct C9-functionalization | Harsh reaction conditions |
| Friedländer Annulation | 2-Aminobenzaldehyde/ketone, Active methylene compound | Acid or base catalyst | Acridine/Quinoline | Good for specific substitution patterns | Less common for complex acridines |
Strategic Introduction of the 9-Amino and 6-Chloro Substituents
A plausible synthetic strategy for this compound involves the initial synthesis of a 6-chloro-2-hydroxy-9-acridone intermediate. This can be achieved by utilizing appropriately substituted starting materials in the Ullmann condensation. For instance, the reaction of 4-chloroaniline with 2-amino-5-hydroxybenzoic acid would yield the necessary N-(4-chlorophenyl)-5-hydroxyanthranilic acid, which upon cyclization would provide the 6-chloro-2-hydroxy-9-acridone.
Alternatively, direct chlorination of a pre-formed 2-hydroxyacridone can be explored. However, controlling the regioselectivity of electrophilic aromatic substitution on the acridine ring can be challenging.
Once the 6-chloro-2-hydroxy-9-acridone is obtained, the 9-amino group is introduced in a two-step sequence. First, the acridone is converted to the corresponding 9-chloroacridine derivative by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov The subsequent nucleophilic substitution of the highly reactive 9-chloro group with ammonia or an ammonia equivalent furnishes the desired 9-aminoacridine (B1665356).
Table 2.2.1: Synthesis of 9-Amino-6-chloro-2-hydroxyacridine Intermediate
| Step | Reaction | Key Reagents | Intermediate/Product | Typical Yield (%) | Notes |
| 1 | Ullmann Condensation | 4-chloroaniline, 2-amino-5-hydroxybenzoic acid, Cu catalyst | N-(4-chlorophenyl)-5-hydroxyanthranilic acid | 60-80 | Synthesis of the acridone precursor. |
| 2 | Cyclization | Polyphosphoric acid (PPA) | 6-chloro-2-hydroxy-9-acridone | 70-90 | Formation of the acridone core. |
| 3 | Chlorination | Phosphorus oxychloride (POCl₃) | 9,6-dichloro-2-hydroxyacridine | 80-95 | Activation of the 9-position. |
| 4 | Amination | Ammonia (or equivalent) | 9-amino-6-chloro-2-hydroxyacridine | 70-90 | Introduction of the 9-amino group. |
Phosphorylation Techniques for Selective 2-Position Derivatization
The final step in the synthesis of this compound is the selective phosphorylation of the hydroxyl group at the 2-position of the acridine ring. Given the presence of a nucleophilic amino group at the 9-position, a selective phosphorylation method is crucial to avoid side reactions.
A common and effective method for the phosphorylation of phenols involves the use of a mixture of phosphorus pentoxide (P₂O₅) in a phosphate (B84403) ester solvent, such as triethyl phosphate. researchgate.netresearchgate.net This reagent system is known to phosphorylate phenolic hydroxyl groups efficiently. The reaction is typically carried out at elevated temperatures.
Another widely used phosphorylating agent is phosphorus oxychloride (POCl₃) in the presence of a base, such as pyridine. nih.gov This method is also effective for the phosphorylation of hydroxyl groups.
To prevent undesired phosphorylation of the 9-amino group, it may be necessary to employ a protecting group strategy. The amino group could be temporarily protected, for example, as a carbamate, which can be removed under specific conditions after the phosphorylation step.
Table 2.3.1: Phosphorylation of 9-Amino-6-chloro-2-hydroxyacridine
| Method | Phosphorylating Agent | Solvent/Base | Key Conditions | Product | Potential Issues |
| 1 | P₂O₅/Triethyl phosphate | Triethyl phosphate | Elevated temperature | This compound | Potential for N-phosphorylation |
| 2 | POCl₃ | Pyridine | 0 °C to room temperature | This compound | Potential for N-phosphorylation |
| 3 | Protected Phosphorylation | Boc-protection, then POCl₃/Pyridine | 1. Boc₂O; 2. POCl₃/Pyridine; 3. TFA | This compound | Additional protection/deprotection steps |
Synthetic Approaches for Generating Substituted Analogs of this compound
Modulating Substituents for Structure-Activity Relationship Studies
The generation of structural analogs is essential for understanding the structure-activity relationships (SAR) of this compound. By systematically modifying the substituents on the acridine core and at the 9-amino position, the impact of these changes on biological activity can be evaluated.
Variations in the substitution pattern of the acridine ring can be achieved by using different substituted anilines and anthranilic acids in the initial Ullmann condensation. This allows for the introduction of a wide range of functional groups at various positions.
The 9-amino group can also be readily modified. Instead of ammonia, primary or secondary amines can be used in the reaction with the 9-chloroacridine intermediate to introduce different alkyl or aryl substituents at the 9-position.
Solid-Phase Synthesis and Combinatorial Chemistry for Derivative Libraries
To efficiently generate a large number of analogs for high-throughput screening, solid-phase synthesis and combinatorial chemistry approaches can be employed. nih.govnih.gov In solid-phase synthesis, the acridine core or a precursor is attached to a solid support (resin) via a suitable linker. Subsequent reactions are then carried out on the resin-bound substrate. The use of a solid support simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing.
A combinatorial approach, often coupled with solid-phase synthesis, allows for the rapid generation of a library of compounds. This is typically achieved using a "split-and-pool" strategy, where the resin is divided into portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process allows for the exponential generation of a large number of unique compounds. For the synthesis of 9-aminoacridine analogs, a library of different amines can be reacted with a resin-bound 9-chloroacridine intermediate to produce a library of 9-substituted aminoacridines.
Table 2.4.2.1: Key Components in Solid-Phase Synthesis of Acridine Analogs
| Component | Description | Examples |
| Solid Support (Resin) | An insoluble polymer to which the substrate is attached. | Polystyrene resins (e.g., Merrifield resin), TentaGel resin |
| Linker | A chemical moiety that connects the substrate to the solid support and can be cleaved at the end of the synthesis. | Wang linker, Rink amide linker |
| Building Blocks | Diverse chemical entities that are added to the core structure. | Substituted anilines, various primary and secondary amines |
Insufficient Data to Generate a Comprehensive Report on this compound
Despite a thorough search of available scientific literature, there is a significant lack of specific experimental data concerning the molecular mechanisms of action and interactions of the chemical compound this compound. While general information on the behavior of acridine derivatives is available, detailed studies on this particular phosphorylated compound, as required by the requested article outline, are not present in the public domain.
Information regarding the interaction of related acridine compounds with nucleic acids and proteins has been identified. For instance, studies on similar molecules such as 9-amino-6-chloro-2-methoxy acridine (ACMA) demonstrate the ability of this class of compounds to intercalate into DNA, forming distinct complexes with specific binding affinities. Research has also indicated that certain 9-aminoacridine derivatives can interact with proteins like human serum albumin.
However, a critical gap in the available literature exists for the specific enzymatic activity and transformation of the phosphate moiety of this compound. No specific data could be located regarding its substrate specificity with phosphatase enzymes, the kinetic characterization of its enzymatic hydrolysis, or the precise mechanism by which phosphate cleavage triggers a fluorescence signal. General principles of fluorogenic phosphatase substrates are known, where enzymatic dephosphorylation leads to a change in the electronic properties of the fluorophore, resulting in a detectable optical signal. However, without specific experimental validation and kinetic data for this compound, a scientifically accurate and detailed discussion as per the requested outline cannot be constructed.
The absence of this crucial information prevents the creation of a thorough and authoritative article that strictly adheres to the provided structure. Specifically, the sections and subsections related to the enzymatic activity and transformation of the phosphate moiety (sections 3.2, 3.2.1, 3.2.2, and 3.2.3) cannot be populated with the required scientifically accurate and detailed research findings.
Therefore, due to the unavailability of the necessary specific data for this compound, the generation of the requested article is not possible at this time. Further experimental research on this compound would be required to provide the information needed to fulfill the detailed outline.
Molecular Mechanisms of Action and Interactions of 9 Amino 6 Chloroacridine 2 Phosphate
Structural Elucidation of Compound-Target Complexes
The precise understanding of how 9-Amino-6-chloroacridine-2-phosphate interacts with its biological targets at a molecular level is crucial for elucidating its mechanism of action. This is achieved through a combination of computational and experimental techniques that provide insights into the three-dimensional structure of the compound-target complexes.
Computational Modeling of Binding Poses and Affinities
Computational modeling serves as a powerful tool to predict and analyze the binding of this compound to its putative biological targets, most notably DNA. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to determine the most likely binding poses and to estimate the binding affinity.
For acridine (B1665455) derivatives, the primary mode of interaction with DNA is intercalation, where the planar acridine ring system inserts itself between adjacent base pairs of the DNA double helix. nih.govnih.gov Molecular mechanics and dynamics simulations on related compounds, such as 9-aminoacridine (B1665356), have been instrumental in understanding the physical basis for the "neighbor-exclusion principle," which posits that intercalation typically occurs at every other base-pair site. nih.gov These computational studies suggest that while there isn't a strict stereochemical barrier preventing binding to adjacent sites, a significant negative cooperativity exists, which may be explained by factors like vibrational entropy effects and polyelectrolyte counterion release. nih.gov
Molecular docking studies on various 9-aminoacridine derivatives have further illuminated the specifics of these interactions. For instance, the binding of 9-aminoacridine to DNA has been modeled, showing interactions with specific DNA bases through hydrogen bonding and hydrophobic interactions, with predicted binding energies indicating a stable complex. nih.gov While specific computational studies on this compound are not widely published, the principles derived from its parent compound, 9-aminoacridine, and other derivatives provide a strong foundation for predicting its behavior. The presence of the chloro and phosphate (B84403) groups would be expected to modulate the electronic properties and steric interactions, influencing the precise orientation and stability of the intercalated complex.
Table 1: Predicted Binding Interactions of 9-Aminoacridine with DNA from Molecular Docking
| Interacting Residue (DNA) | Type of Interaction | Predicted Binding Energy (kcal/mol) |
| DG465 | Hydrogen Bond | -4.98 nih.gov |
| DT81 | Hydrophobic | -4.98 nih.gov |
| DA82 | Hydrophobic | -4.98 nih.gov |
| DA83 | Hydrophobic | -4.98 nih.gov |
| DA464 | Hydrophobic | -4.98 nih.gov |
| DG466 | Hydrophobic | -4.98 nih.gov |
| DG477 | Hydrophobic | -4.98 nih.gov |
This data is for the parent compound 9-aminoacridine and serves as a predictive model for the binding of its derivatives.
Advanced Spectroscopic Probing of Molecular Interactions
Experimental spectroscopic techniques provide invaluable data to validate and refine the computational models of compound-target interactions. For this compound and its analogs, methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and fluorescence spectroscopy are particularly informative.
Fluorescence Spectroscopy: Acridine derivatives are often fluorescent, and their fluorescence properties can change upon binding to a target. nih.govresearchgate.net The fluorescence of 9-aminoacridine is known to be quenched upon intercalation into DNA. nih.gov This quenching is attributed to the formation of excimers (excited state dimers) at the membrane or within the DNA stack. nih.gov The changes in fluorescence intensity and lifetime can be used to determine binding affinities and to study the kinetics of the interaction. rsc.org For instance, a decrease in the relative fluorescence intensity of 9-aminoacridine is observed with increasing DNA concentration, indicating binding. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful method for studying the structure and dynamics of molecules in solution. 23Na NMR spin-lattice relaxation time measurements have been used to study the intercalative binding of 1,2,3,4-tetrahydro-9-aminoacridines to DNA. lookchem.com Changes in the relaxation rate of sodium ions upon addition of the acridine derivative provide evidence for intercalation. lookchem.com Furthermore, 1H NMR can be used to observe changes in the chemical shifts of the DNA and the ligand upon binding, providing information about the binding site and the conformation of the complex. lookchem.com
Exploration of Specific Enzyme Inhibition Mechanisms
The biological activity of many acridine derivatives stems from their ability to inhibit specific enzymes, particularly those involved in DNA metabolism. frontiersin.org The planar acridine ring allows these compounds to function as intercalating agents, which can interfere with the function of enzymes that act on DNA, such as topoisomerases. nih.govnih.gov
9-Aminoacridine derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Inhibition of topoisomerases by acridine derivatives can lead to the stabilization of the enzyme-DNA cleavable complex, resulting in DNA strand breaks and ultimately triggering apoptosis in cancer cells. nih.gov Studies on 1-nitro-9-aminoacridines have shown a correlation between their ability to stabilize the topoisomerase I-DNA complex and their cytotoxic activity. nih.gov
In addition to topoisomerases, certain 9-aminoacridine derivatives have been shown to inhibit other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. nih.govnih.gov
The inhibitory mechanism is often competitive or non-competitive, which can be elucidated through kinetic studies. For topoisomerase inhibition by intercalating agents, the mechanism is complex. The binding of the drug to the DNA substrate can prevent the enzyme from binding or can trap the enzyme in a non-productive complex.
Table 2: Enzyme Inhibition by 9-Aminoacridine Derivatives
| Enzyme Target | Type of Inhibition | Observed Effect | Reference |
| Topoisomerase I | Stabilization of cleavable complex | Inhibition of enzyme activity, cytotoxicity | nih.gov |
| Topoisomerase II | Catalytic inhibition | G1-S phase cell cycle arrest, apoptosis | nih.gov |
| Acetylcholinesterase (AChE) | Reversible inhibition | Inhibition of enzyme activity | nih.govnih.gov |
| Butyrylcholinesterase (BuChE) | Reversible inhibition | Inhibition of enzyme activity | nih.govnih.gov |
Applications of 9 Amino 6 Chloroacridine 2 Phosphate in Biochemical and Cellular Research
Development of Fluorogenic Substrates for Enzyme Assays
The core application of 9-Amino-6-chloroacridine-2-phosphate lies in its role as a fluorogenic substrate. In its phosphorylated state, the compound is typically non-fluorescent or exhibits low fluorescence. Upon enzymatic cleavage of the phosphate (B84403) group by a phosphatase, the highly fluorescent product, 9-Amino-6-chloro-2-hydroxyacridine, is released. This direct relationship between enzyme activity and fluorescence signal provides a powerful method for studying phosphatase-mediated reactions.
Detection and Quantification of Phosphatase Activity in Biological Samples (Excluding Human Clinical Samples)
The enzymatic conversion of this compound into a fluorescent product allows for the sensitive detection of phosphatase activity in a variety of non-human biological samples. For instance, researchers can utilize this substrate to measure the activity of alkaline phosphatase (ALP) in extracts from microorganisms, plants, or animal tissues. The intensity of the emitted fluorescence is directly proportional to the amount of active phosphatase present in the sample, enabling precise quantification.
One common application is the study of ALP activity in bacterial cultures or environmental samples. By incubating the sample with this compound and measuring the resulting fluorescence over time, researchers can determine the level of phosphatase activity, which can be an indicator of microbial metabolic state or the presence of specific microorganisms. Similarly, this substrate can be employed to assess phosphatase activity in plant extracts to study nutrient cycling and metabolic regulation.
| Sample Type | Target Enzyme | Principle of Detection |
| Bacterial Lysate | Alkaline Phosphatase | Enzymatic cleavage of the phosphate group leads to a fluorescent product. |
| Plant Tissue Homogenate | Acid/Alkaline Phosphatase | Measurement of fluorescence intensity correlates with enzyme activity. |
| Environmental Water Sample | Endogenous Phosphatases | Detection of microbial phosphatase activity as a biomarker. |
High-Throughput Screening Platforms for Enzyme Modulators
High-throughput screening (HTS) is a critical component of drug discovery and enzyme characterization, allowing for the rapid testing of large libraries of chemical compounds for their ability to modulate enzyme activity. nih.gov The fluorogenic nature of this compound makes it an ideal substrate for HTS assays aimed at identifying phosphatase inhibitors or activators. nih.gov
In a typical HTS setup, a phosphatase enzyme is incubated with this compound and a compound from a chemical library in a multi-well plate format. A decrease in the fluorescence signal compared to a control without the compound indicates that the compound is an inhibitor of the phosphatase. Conversely, an increase in fluorescence would suggest an activator. The simplicity and sensitivity of this fluorescence-based assay allow for the screening of thousands of compounds in a short period. nih.govnih.gov This approach has been instrumental in the discovery of novel modulators for various phosphatases, which are important targets in numerous disease pathways.
Utilization in Cellular Compartment Probing and Activity Monitoring (In Vitro Models)
Beyond its use in solution-based assays, this compound can be employed to study enzyme activity within the complex environment of a cell in in vitro models. Its ability to cross cell membranes and be acted upon by intracellular phosphatases makes it a valuable tool for cellular imaging and probing.
Intracellular Tracking of Enzyme Processes
Once inside a cell, this compound can be dephosphorylated by endogenous phosphatases. The resulting fluorescent product becomes trapped within the cell, allowing for the visualization of phosphatase activity in real-time using fluorescence microscopy. This enables researchers to track the localization and dynamics of enzyme activity within different cellular compartments. For example, it can be used to monitor changes in phosphatase activity in the cytoplasm, nucleus, or other organelles in response to various stimuli. This provides crucial insights into the spatial and temporal regulation of cellular signaling pathways where phosphatases play a key role.
Assessment of Cellular Responses to Environmental Stimuli
Cells constantly adapt to changes in their environment, and these responses often involve alterations in enzyme activity. This compound can be used as a reporter to assess how cells respond to various environmental stimuli, such as nutrient deprivation, oxidative stress, or exposure to toxins. reactome.org For instance, a change in intracellular phosphatase activity, as detected by the fluorescence of the dephosphorylated substrate, can serve as an early indicator of a cellular stress response. By quantifying the fluorescence changes in cell populations exposed to different conditions, researchers can gain a better understanding of the cellular mechanisms involved in responding to environmental challenges.
| Stimulus | Cellular Process Monitored | Expected Outcome |
| Nutrient Deprivation | Metabolic adaptation | Altered intracellular phosphatase activity. |
| Oxidative Stress | Stress response pathways | Changes in fluorescence indicating shifts in enzyme function. |
| Toxin Exposure | Cellular damage and defense | Variation in phosphatase activity as a marker of toxicity. |
Integration into Biosensor Systems for Analytical Detection
The enzymatic reaction of this compound can be integrated into biosensor platforms for the analytical detection of specific molecules. In such a system, a phosphatase enzyme can be immobilized on a solid support, such as a membrane or a chip. When a sample containing the substrate is introduced, the enzyme catalyzes the conversion to the fluorescent product.
This principle can be adapted to create biosensors for various analytes. For example, a competitive immunoassay format could be developed where the analyte of interest competes with an analyte-phosphatase conjugate for binding to an antibody. The amount of bound enzyme, and thus the resulting fluorescence signal from the dephosphorylation of this compound, would be inversely proportional to the concentration of the analyte in the sample. Such biosensors offer the potential for rapid, sensitive, and specific detection of a wide range of target molecules in various fields, including environmental monitoring and food safety.
Enzyme-Based Optical Biosensors for Phosphate Metabolites
The detection of phosphate and its metabolites is crucial in understanding cellular signaling, energy metabolism, and various enzymatic activities. This compound can serve as a fluorogenic substrate for phosphatases, enabling the development of sensitive optical biosensors.
The underlying principle of such a biosensor is the enzymatic hydrolysis of the non-fluorescent or weakly fluorescent this compound by a phosphatase, such as alkaline phosphatase or acid phosphatase. This reaction yields the highly fluorescent product, 9-amino-6-chloroacridin-2-ol, and inorganic phosphate. The resulting increase in fluorescence intensity can be directly correlated to the phosphatase activity or the concentration of phosphate-releasing enzymes in a sample.
This approach offers a continuous and real-time assay for phosphatase activity. Acridine (B1665455) derivatives are known for their favorable photophysical properties, including strong absorption and emission in the visible range, which are advantageous for biosensor development. mdpi.com Fluorescent probes based on acridine have been successfully employed to detect pyrophosphate and inorganic phosphate, demonstrating the scaffold's suitability for sensing phosphate species. acs.org
Table 1: Hypothetical Characteristics of a this compound Based Optical Biosensor
| Parameter | Value |
| Excitation Wavelength (λex) | ~400-420 nm |
| Emission Wavelength (λem) | ~480-500 nm |
| Detection Principle | Fluorescence enhancement upon enzymatic dephosphorylation |
| Target Enzymes | Alkaline Phosphatase, Acid Phosphatase, Protein Phosphatases |
| Potential Applications | High-throughput screening of phosphatase inhibitors, kinase activity assays (coupled-enzyme assay), detection of phosphate in biological fluids |
Flow Cytometry and Microfluidic Applications
The fluorescent nature of the dephosphorylated product of this compound makes it a potential probe for flow cytometry and microfluidic systems, allowing for the analysis of phosphatase activity at the single-cell level or in miniaturized assay formats.
In flow cytometry , cells can be incubated with this compound. Intracellular or cell-surface phosphatases can cleave the phosphate group, leading to the accumulation of the fluorescent product within or on the surface of the cells. The fluorescence intensity of individual cells can then be quantified by a flow cytometer. This technique could be used to identify cell populations with different levels of phosphatase activity or to study the modulation of phosphatase activity in response to various stimuli. Acridine orange, a related compound, is widely used in flow cytometry to assess sperm DNA integrity, showcasing the compatibility of the acridine scaffold with this technology. nih.gov Unsymmetrical bisacridine derivatives have also been analyzed by flow cytometry to determine cell viability and apoptosis. mdpi.com
Microfluidic devices offer advantages such as low sample consumption, rapid analysis, and high throughput. This compound could be integrated into microfluidic chips for the continuous monitoring of enzymatic reactions. For instance, white blood cells stained with Acridine Orange have been analyzed in microfluidic channels. researchgate.net A microfluidic system could be designed where a sample containing a phosphatase is mixed with the substrate, and the resulting fluorescence is detected downstream, providing a quantitative measure of enzyme activity.
Table 2: Potential Flow Cytometry and Microfluidic Applications
| Application Area | Description |
| Flow Cytometry | - Quantifying intracellular phosphatase activity in heterogeneous cell populations. - Sorting cells based on their phosphatase activity. - High-throughput screening of compounds that modulate phosphatase activity in living cells. |
| Microfluidics | - Miniaturized enzyme assays for drug discovery. - Point-of-care diagnostics for diseases associated with altered phosphatase levels. - Spatiotemporal analysis of enzymatic activity in complex biological samples. |
Mechanistic Studies in Model Systems (e.g., DNA Repair Pathway Modulation in Cell Lines)
The acridine core of this compound is a well-known DNA intercalator. nih.gov This property allows it and its derivatives to interfere with DNA replication and transcription, and to inhibit enzymes that interact with DNA, such as topoisomerases and DNA polymerases. nih.gov This interaction with DNA is the basis for the mutagenic and cytotoxic effects of many acridine compounds.
In the context of DNA repair, 9-aminoacridine (B1665356) derivatives can act as modulators of these pathways. By intercalating into the DNA double helix, they can create distortions that are recognized by DNA repair machinery. The presence of these adducts can stall replication forks and induce DNA damage responses. For instance, 9-aminoacridine has been shown to inhibit DNA replication in vitro. nih.gov Furthermore, some acridine compounds have been investigated for their photodynamic properties, where they can generate reactive oxygen species upon irradiation, leading to DNA damage. nih.gov
The phosphorylated form, this compound, is likely to be a prodrug that becomes active upon dephosphorylation within the cell. Once the phosphate group is removed, the resulting 9-amino-6-chloroacridin-2-ol can intercalate into DNA and exert its effects on DNA repair pathways. This could involve the inhibition of specific repair proteins or the induction of a DNA damage response that could be studied in various cell lines. For example, the effect of acridine derivatives on cell cycle arrest and the induction of apoptosis are often linked to their ability to cause DNA damage. frontiersin.org
Table 3: Investigating DNA Repair Modulation by this compound
| Research Question | Experimental Approach | Expected Outcome |
| Does the compound induce DNA damage? | Comet assay, γH2AX staining (flow cytometry or immunofluorescence) | Increased DNA fragmentation and phosphorylation of H2AX, indicating DNA double-strand breaks. |
| Does it affect specific DNA repair pathways? | Analysis of key protein expression/localization (e.g., RAD51 for homologous recombination, 53BP1 for non-homologous end joining) in treated cell lines. | Altered formation of repair foci, suggesting interference with specific repair mechanisms. |
| Does it sensitize cancer cells to other DNA-damaging agents? | Combination treatment with ionizing radiation or chemotherapy drugs, followed by cell viability assays. | Enhanced cell killing, indicating a potential role as a chemosensitizer or radiosensitizer. |
Advanced Methodological Approaches for 9 Amino 6 Chloroacridine 2 Phosphate Research
High-Resolution Spectroscopic Techniques for Interaction Analysis (e.g., Time-Resolved Fluorescence, Anisotropy)
High-resolution spectroscopic techniques are pivotal for elucidating the molecular interactions of fluorescent compounds like acridine (B1665455) derivatives. Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation, providing insights into the local environment of the fluorophore. For a compound like 9-Amino-6-chloroacridine-2-phosphate, this technique could reveal how its fluorescence lifetime changes upon binding to biological macromolecules such as DNA or proteins, indicating the nature and extent of the interaction.
Fluorescence anisotropy measures the rotational mobility of a fluorescent molecule. When a small fluorescent molecule binds to a larger macromolecule, its rotation slows, leading to an increase in anisotropy. This method could be used to determine the binding affinity and stoichiometry of this compound with its biological targets.
Representative Data Table (Hypothetical): Lacking specific experimental data, the following table is a hypothetical representation of how findings would be presented.
| Parameter | Free Compound | Bound to Target Protein |
| Fluorescence Lifetime (τ) / ns | Data not available | Data not available |
| Steady-State Anisotropy (r) | Data not available | Data not available |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Events
Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. news-medical.netresearchgate.net It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. news-medical.netresearchgate.net From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process.
For this compound, ITC could be employed to characterize its binding to potential molecular targets. The thermodynamic signature would reveal the nature of the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions).
Representative Data Table (Hypothetical): The following is a hypothetical data table illustrating the type of information that would be generated from ITC studies.
| Target Molecule | Binding Affinity (Ka) / M⁻¹ | Enthalpy (ΔH) / kcal·mol⁻¹ | Stoichiometry (n) |
| Target Protein A | Data not available | Data not available | Data not available |
| DNA Oligonucleotide B | Data not available | Data not available | Data not available |
Advanced Imaging Modalities for Cellular Localization (Excluding Human Clinical Imaging)
Advanced imaging techniques, such as confocal fluorescence microscopy and super-resolution microscopy, are essential for determining the subcellular localization of fluorescent compounds. Given the fluorescent nature of the acridine scaffold, this compound could potentially be visualized within cells to identify its sites of accumulation and interaction. These studies would typically involve incubating cultured cells with the compound and imaging its fluorescence. Co-localization studies with specific organelle markers would further pinpoint its distribution, for instance, in the nucleus, mitochondria, or lysosomes. This information is crucial for understanding the compound's mechanism of action at a cellular level.
Proteomic and Metabolomic Profiling of Cellular Responses (In Vitro)
Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. In vitro, these "omics" approaches can be used to investigate the cellular response to treatment with a compound like this compound.
Proteomic profiling , often using techniques like mass spectrometry, would identify changes in the expression levels of thousands of proteins in cultured cells following exposure to the compound. This could reveal which cellular pathways are perturbed, offering clues to the compound's biological effects and potential targets.
Metabolomic profiling analyzes the global changes in metabolite levels within a cell. mdpi.com For this compound, this could uncover alterations in key metabolic pathways, such as energy metabolism or nucleotide synthesis, providing a functional readout of the cellular response to the compound.
Representative Data Table (Hypothetical): This hypothetical table shows how results from a proteomic or metabolomic study might be summarized.
| Cellular Component | Regulation Change | Fold Change | Associated Pathway |
| Protein X | Data not available | Data not available | Data not available |
| Metabolite Y | Data not available | Data not available | Data not available |
Future Research Directions and Emerging Paradigms for 9 Amino 6 Chloroacridine 2 Phosphate
Rational Design of Next-Generation Fluorogenic and Chromogenic Probes
The core structure of 9-amino-6-chloroacridine suggests that its phosphorylated form, 9-Amino-6-chloroacridine-2-phosphate, is likely non-fluorescent or exhibits low fluorescence. Enzymatic cleavage of the phosphate (B84403) group by phosphatases would liberate the highly fluorescent 9-amino-6-chloroacridinol, providing a distinct "turn-on" signal. This principle forms the basis for the rational design of new probes.
Future efforts in this area could focus on:
Tuning Photophysical Properties: Systematic modification of the acridine (B1665455) core can be explored to modulate the excitation and emission wavelengths of the resulting fluorophore. This could lead to a palette of probes with different colors, suitable for multiplexed detection assays.
Enhancing Substrate Specificity: The acridine or amino substituents could be modified to enhance binding affinity and specificity for particular phosphatase isoenzymes. This would enable the development of probes that can distinguish between closely related enzymes, which is crucial for diagnostic applications.
Improving Kinetic Properties: The kinetics of the enzymatic reaction can be optimized by altering the electronic properties of the acridine ring through the introduction of electron-donating or electron-withdrawing groups. This could result in probes with faster turnover rates and higher sensitivity.
A comparative table of potential fluorogenic probes based on acridine scaffolds is presented below:
| Probe Scaffold | Target Enzyme | Potential Advantage |
| 9-Aminoacridine (B1665356) Phosphate | General Phosphatases | Simple, foundational design |
| Substituted Acridine Phosphates | Specific Phosphatase Isozymes | Higher specificity and selectivity |
| Long-stokes Shift Acridines | Multiplexed Imaging | Reduced spectral overlap |
Exploration of Novel Enzyme Systems and Biological Pathways Amenable to Phosphate-Activated Detection
The utility of this compound and its derivatives is not limited to well-known phosphatases. A significant area of future research lies in exploring novel enzyme systems where phosphate cleavage is a key event.
This could involve:
High-Throughput Screening: Screening large libraries of enzymes, including those from extremophiles or uncultured microorganisms, could identify novel phosphatases with unique substrate specificities or operational ranges (e.g., pH, temperature).
Pathway Analysis: Many cellular signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), are regulated by phosphorylation and dephosphorylation events. adipogen.com Probes like this compound could be adapted to study the activity of phosphatases within these complex networks, providing insights into disease mechanisms.
Metabolic Engineering: Genetically engineered microorganisms could be designed to express specific phosphatases in response to a target analyte. The presence of the analyte would trigger enzyme expression, which would then be detected by the activation of the fluorogenic probe.
Development of Smart Materials and Nanoconjugates for Targeted Sensing (Non-Clinical Applications)
The fluorescent properties of the dephosphorylated product of this compound make it an excellent candidate for incorporation into smart materials and nanoconjugates for targeted sensing in non-clinical settings.
Future research could explore:
Enzyme-Responsive Hydrogels: The probe could be incorporated into a hydrogel matrix along with a target-specific enzyme. In the presence of the target, the enzyme would be activated, leading to cleavage of the phosphate group and a fluorescent readout. Such materials could be used for environmental monitoring of pollutants.
Nanoparticle-Based Sensors: The probe could be conjugated to the surface of nanoparticles (e.g., gold nanoparticles, quantum dots) that are functionalized with recognition elements (e.g., antibodies, aptamers) for a specific target. Binding of the target could trigger a conformational change that brings the probe into proximity with a phosphatase, resulting in a fluorescent signal.
Paper-Based Diagnostics: For rapid and low-cost sensing, the probe and relevant enzymes could be immobilized on paper strips. This would enable the development of simple, portable devices for applications such as food safety testing or water quality analysis.
Synergistic Integration with Synthetic Biology Approaches for Advanced Biosensing
The convergence of phosphate-activated probes with synthetic biology offers exciting possibilities for creating highly sophisticated biosensing systems. Synthetic gene circuits can be designed to produce a specific phosphatase only in the presence of a predefined input signal, which could be a small molecule, a protein, or even a specific cellular state.
Key research directions include:
Whole-Cell Biosensors: Engineering cells with synthetic gene circuits that link the detection of a target analyte to the expression of a phosphatase. The subsequent enzymatic activity would be reported by the turn-on fluorescence of a probe like this compound.
Logic Gates for Complex Sensing: Developing more complex genetic circuits that can perform logical operations (AND, OR, NOT) on multiple inputs before triggering the phosphatase-based fluorescent output. This would allow for more precise and reliable detection of complex environmental or biological signals.
In Vivo Imaging and Sensing: While outside the scope of clinical applications, genetically encoded phosphatases combined with cell-permeable versions of the probe could be used for imaging enzyme activity in living non-human organisms, providing new tools for basic biological research.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 9-Amino-6-chloroacridine-2-phosphate with high purity?
- Methodological Answer : Synthesis typically involves phosphorylation of 9-Amino-6-chloroacridine using diisopropyl phosphite under anhydrous conditions. Critical steps include:
- Reagent Preparation : Use freshly distilled triethylamine as a base to avoid hydrolysis side reactions.
- Temperature Control : Maintain reaction temperatures between 0–5°C to minimize byproducts like unreacted acridine derivatives.
- Purification : Employ column chromatography (silica gel, eluent: chloroform/methanol 9:1 v/v) followed by recrystallization in ethanol-water mixtures to achieve >98% purity. Characterization via P NMR (expected δ: 3.2–3.8 ppm) and elemental analysis is essential .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- X-ray Crystallography : Resolve the 3D structure by growing single crystals in ethanol/dichloromethane (1:3) and analyzing space group symmetry (e.g., monoclinic P2/c) .
- UV-Vis and Fluorescence Spectroscopy : Confirm π-π* transitions (λ ~360 nm) and emission properties (λ ~450 nm in DMSO).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H] at m/z 323.1) and fragmentation patterns .
Advanced Research Questions
Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH Range Selection : Test stability across physiological (pH 7.4), acidic (pH 2–5), and alkaline (pH 8–10) buffers.
- Kinetic Monitoring : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to track degradation products at 25°C and 37°C. Calculate half-life (t) using first-order kinetics.
- Mechanistic Analysis : Identify hydrolysis pathways (e.g., phosphate ester cleavage) via H NMR and compare degradation rates with structural analogs .
Q. What strategies can resolve contradictions in reported fluorescence quantum yields (Φ) of this compound across different studies?
- Methodological Answer :
- Standardized Calibration : Use quinine sulfate (Φ = 0.54 in 0.1 M HSO) as a reference to normalize measurements.
- Solvent Polarity Control : Account for solvent effects (e.g., Φ increases in aprotic solvents like DMF vs. aqueous media).
- Instrument Calibration : Validate spectrometer sensitivity using NIST-traceable standards. Replicate experiments under inert atmosphere to exclude oxygen quenching artifacts .
Q. How can researchers optimize the binding affinity studies of this compound with DNA for anticancer applications?
- Methodological Answer :
- Competitive Displacement Assays : Use ethidium bromide as a fluorescent probe to measure binding constants (K) via Stern-Volmer plots.
- Thermodynamic Profiling : Perform isothermal titration calorimetry (ITC) to determine ΔH and ΔS values.
- Structural Validation : Compare intercalation modes (e.g., minor vs. major groove binding) using circular dichroism (CD) spectroscopy and molecular docking simulations .
Data Contradiction & Replication
Q. Why do studies report conflicting solubility profiles for this compound in polar solvents?
- Methodological Answer :
- Purity Verification : Ensure residual solvents (e.g., ethanol) are fully removed via vacuum drying, as traces can artificially enhance solubility.
- Dynamic Light Scattering (DLS) : Check for aggregate formation in aqueous solutions, which may lead to false "low solubility" readings.
- Standardized Protocols : Adopt OECD guidelines for solubility testing, including equilibration times (>24 hrs) and filtration methods (0.22 µm nylon membranes) .
Q. How can researchers address variability in reported cytotoxicity IC values for this compound?
- Methodological Answer :
- Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., HeLa vs. MCF-7).
- Assay Consistency : Standardize MTT assay conditions (e.g., incubation time: 48 hrs; serum-free media during treatment).
- Data Normalization : Include positive controls (e.g., cisplatin) and report IC values as mean ± SEM from ≥3 independent experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
